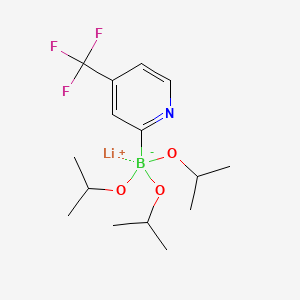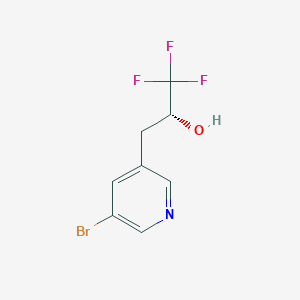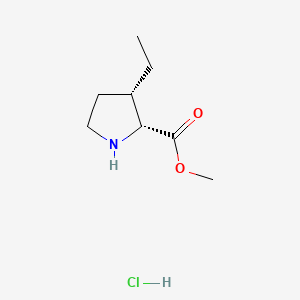
3-Bromophenethylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD13152550, also known as 3-Bromophenethylzinc bromide, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically available as a 0.5 M solution in tetrahydrofuran and is known for its reactivity and utility in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromophenethylzinc bromide is synthesized through the reaction of 3-bromophenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the bromide precursor is reacted with zinc dust or zinc granules. The process is carefully controlled to maintain the purity and concentration of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, phosphine ligands, and various electrophiles.
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to reflux conditions.
Major Products: The major products of these reactions are often complex organic molecules where the phenethyl group is coupled with another organic moiety, forming new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3-Bromophenethylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drug candidates through its use in medicinal chemistry.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Bromophenethylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various nucleophilic addition and substitution reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.
Vergleich Mit ähnlichen Verbindungen
- Phenethylzinc bromide
- 3-Chlorophenethylzinc bromide
- 3-Iodophenethylzinc bromide
Comparison: 3-Bromophenethylzinc bromide is unique due to the presence of the bromine atom, which influences its reactivity and selectivity in chemical reactions. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications, highlighting its importance in the field of organic chemistry.
Eigenschaften
Molekularformel |
C8H8Br2Zn |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
1-bromo-3-ethylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C8H8Br.BrH.Zn/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
XEUJHEDUPCGWTC-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CC1=CC(=CC=C1)Br.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)
![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)


![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)


